molecular formula C22H32N4O4 B2569961 3-(2,5-dimethoxyphenyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1396854-64-0

3-(2,5-dimethoxyphenyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2569961
CAS No.: 1396854-64-0
M. Wt: 416.522
InChI Key: HMJMJPUOPQJJND-UHFFFAOYSA-N
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Description

This compound is a pyrazole-5-carboxamide derivative featuring a 2,5-dimethoxyphenyl group at position 3 of the pyrazole ring, a methyl group at position 1, and a substituted piperidine moiety linked via a methylene bridge to the carboxamide nitrogen. The piperidine ring is further modified with a 2-methoxyethyl group on its nitrogen atom.

Properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O4/c1-25-20(14-19(24-25)18-13-17(29-3)5-6-21(18)30-4)22(27)23-15-16-7-9-26(10-8-16)11-12-28-2/h5-6,13-14,16H,7-12,15H2,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJMJPUOPQJJND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC3CCN(CC3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2,5-dimethoxyphenyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H27N3O4C_{19}H_{27}N_{3}O_{4}, with a molecular weight of 357.44 g/mol. The structure includes a pyrazole core substituted with a dimethoxyphenyl group and a piperidine moiety, which may contribute to its biological activity.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. In one study, compounds similar to the target molecule demonstrated up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and 93% inhibition of interleukin-6 (IL-6) at concentrations as low as 10 µM , comparable to standard anti-inflammatory medications like dexamethasone .

2. Analgesic Effects

The analgesic properties of pyrazole derivatives have been well-documented. The compound's structural features may enhance its interaction with pain receptors, potentially leading to effective pain relief in various models of inflammation-induced pain.

3. Antimicrobial Activity

A series of studies have shown that pyrazole derivatives possess antimicrobial properties against various bacterial strains, including E. coli and S. aureus. The presence of the piperidine ring in compounds similar to the target molecule has been linked to improved antimicrobial activity .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors and enzymes involved in inflammatory pathways and microbial resistance mechanisms.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryUp to 85% TNF-α inhibition
AnalgesicSignificant pain relief in models
AntimicrobialEffective against E. coli, S. aureus

Case Study 1: Anti-inflammatory Efficacy

In a controlled study involving carrageenan-induced edema in rats, a related pyrazole compound showed significant reduction in paw swelling compared to control groups, indicating strong anti-inflammatory potential.

Case Study 2: Antimicrobial Testing

A series of derivatives were tested against clinical isolates of bacteria. One derivative demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Klebsiella pneumoniae, highlighting the potential for developing new antimicrobial agents based on the pyrazole scaffold.

Comparison with Similar Compounds

Pyrazole Core Modifications

  • 3-(4-Methoxyphenyl)-N′-[(E)-(2,4,5-trimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide ():

    • Key differences : Replaces the carboxamide group with a carbohydrazide and substitutes the 2,5-dimethoxyphenyl group with a 4-methoxyphenyl moiety.
    • Implications : The carbohydrazide linker may reduce metabolic stability compared to the carboxamide in the target compound. The trimethoxyphenyl substituent could enhance π-π stacking interactions but increase steric hindrance .
  • 5-(substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (): Key differences: Incorporates a thioamide group and a dihydropyrazole ring fused with an isoxazole.

Piperidine/Piperazine Derivatives

  • 1-(2-{3-hydroxy-4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methylphenoxy}ethyl)piperidine-4-carboxamide (): Key differences: Features a piperidine-4-carboxamide group linked to a phenolic ether instead of a methoxyethyl-substituted piperidine. Implications: The phenolic hydroxyl group may enhance solubility but reduce blood-brain barrier permeability compared to the methoxyethyl group in the target compound .
  • N-(3-(2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxobenzo[4,5]imidazo[1,2-a]pyrimidin-12(5H)-yl)phenyl)acrylamide (): Key differences: Replaces the pyrazole with a benzoimidazopyrimidinone core and incorporates a 4-methylpiperazine group. Implications: The piperazine moiety may enhance water solubility and modulate kinase inhibition profiles .

Pharmacological Comparisons

Receptor Binding Affinity

While direct data for the target compound are unavailable, highlights the importance of methoxy and piperidine groups in cannabinoid receptor (CB1/CB2) interactions:

  • WIN 55212-2 and cannabinol show higher CB2 affinity due to bulky aromatic substituents, analogous to the dimethoxyphenyl group in the target compound .
  • HU 210 and anandamide exhibit CB1 selectivity, suggesting that the methoxyethyl-piperidine group in the target compound may favor CB2 engagement if aligned with WIN 55212-2’s pharmacophore .

Functional Activity

  • Inhibition of cAMP Accumulation : Both CB1 and CB2 receptors inhibit cAMP production via pertussis toxin-sensitive Gαi/o proteins. The target compound’s piperidine group may stabilize this interaction, similar to CB1/CB2 agonists .
  • The target compound’s inability to mimic CB1’s ion channel effects could indicate CB2 selectivity .

Data Tables

Table 1. Structural and Pharmacological Comparison of Analogues

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Putative Targets
Target Compound Pyrazole-5-carboxamide 2,5-Dimethoxyphenyl, Methoxyethyl-piperidine ~460 (estimated) CB2, 5-HT receptors
Compound Pyrazole-5-carbohydrazide 4-Methoxyphenyl, Trimethoxyphenyl ~424 Unknown
Compound Pyrazole-phenoxy-piperidine 4-Methoxyphenyl, Piperidine-4-carboxamide ~548 Kinases, GPCRs
Compound Benzoimidazopyrimidinone 2-Methoxyphenyl, 4-Methylpiperazine ~532 Kinases (e.g., EGFR)

Table 2. Pharmacological Profiles (Inferred from )

Feature CB1 Receptor CB2 Receptor Target Compound (Predicted)
cAMP Inhibition Yes (PTX-sensitive) Yes (PTX-sensitive) Likely similar
Calcium Channel Modulation Yes (Q-type) No Unlikely
Potassium Channel Activation Yes (Inward rectifying) No Unlikely
Phospholipase Coupling No No Unlikely

Research Findings and Implications

Structural Determinants of Selectivity: The 2,5-dimethoxyphenyl group in the target compound may confer CB2 selectivity over CB1, as seen in WIN 55212-2’s higher CB2 affinity .

Synthetic Feasibility :

  • The carboxamide linkage is synthetically accessible via coupling reactions between pyrazole-5-carboxylic acid and substituted piperidine amines, as demonstrated in ’s acrylamide synthesis .

Therapeutic Potential: Based on structural parallels, the compound may serve as a lead for neuroinflammatory or pain-related disorders via CB2 modulation, avoiding CB1-associated psychotropic effects .

Q & A

Q. What are the key synthetic steps and reagent systems for synthesizing this pyrazole-carboxamide derivative?

The synthesis involves multi-step reactions, typically starting with the formation of the pyrazole core followed by functionalization of substituents. Key steps include:

  • Condensation reactions : Use of DMF as a solvent with K₂CO₃ as a base to facilitate nucleophilic substitution or coupling reactions .
  • Piperidinylmethyl incorporation : Alkylation of the piperidine moiety with 2-methoxyethyl groups under reflux conditions in ethanol or DMF .
  • Carboxamide formation : Activation of the carboxylic acid (e.g., via HOBt/EDCI coupling) and reaction with the amine-containing intermediate . Critical reagents include phosphorus oxychloride for cyclization and sodium borohydride for selective reductions .

Q. Which analytical techniques are essential for structural elucidation and purity assessment?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and electronic environments, particularly for methoxyphenyl and piperidinyl groups .
  • X-ray crystallography : Resolves bond lengths and angles in the pyrazole ring and piperidine moiety, aiding in conformational analysis .
  • HPLC-MS : Validates purity (>95%) and molecular weight consistency .

Q. What in vitro models are appropriate for preliminary pharmacological screening?

  • Enzyme inhibition assays : Use recombinant enzymes (e.g., kinases or proteases) to assess target binding affinity .
  • Cell viability assays : Test cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) using MTT or resazurin-based protocols .
  • Receptor binding studies : Radioligand displacement assays to evaluate interactions with GPCRs or ion channels .

Advanced Research Questions

Q. How can reaction yields be optimized during the condensation of methoxyphenyl and piperidinyl intermediates?

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity, while additives like DMAP improve coupling efficiency .
  • Temperature control : Reflux conditions (80–100°C) for 12–24 hours maximize conversion rates without side-product formation .
  • Catalyst use : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or enzyme-mediated reactions reduce step complexity .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Structural-activity relationship (SAR) analysis : Compare substituent effects (e.g., methoxy vs. fluoro groups) on target selectivity .
  • Assay standardization : Control variables like buffer pH, incubation time, and cell passage number to minimize variability .
  • Meta-analysis : Cross-reference data from X-ray co-crystallography (binding modes) and molecular dynamics simulations (flexibility) .

Q. How do structural modifications in the piperidinyl or methoxyphenyl groups influence pharmacokinetics?

  • Piperidinyl modifications : Introducing 2-methoxyethyl groups enhances blood-brain barrier penetration but may reduce metabolic stability .
  • Methoxyphenyl tuning : Increasing methoxy substituents (e.g., 2,5-dimethoxy vs. 4-methoxy) alters logP values and CYP450-mediated oxidation .
  • Carboxamide bioisosteres : Replacing the carboxamide with sulfonamide groups improves solubility but may compromise target affinity .

Q. What computational approaches guide the design of analogs with improved target binding?

  • Molecular docking : AutoDock or Schrödinger Suite predicts binding poses with key residues (e.g., hydrogen bonds with piperidinyl N-atoms) .
  • Free-energy perturbation (FEP) : Quantifies ΔΔG values for substituent changes to prioritize synthetic targets .
  • ADMET prediction : Tools like SwissADME forecast absorption and toxicity risks early in design .

Q. How should solubility limitations in aqueous assays be addressed methodologically?

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to maintain compound stability .
  • Prodrug strategies : Introduce phosphate or ester groups to enhance aqueous solubility, followed by enzymatic cleavage in vivo .
  • Nanoformulations : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .

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